Validated TNKS2 Target Engagement via High-Resolution Co-Crystal Structure
This compound's direct binding mode to tankyrase 2 (TNKS2) is unambiguously defined by a co-crystal structure (PDB ID: 5NVE) at 1.50 Å resolution, a level of structural detail not available for most 2-PQ analogs [1]. While many 2-PQs are profiled in enzyme assays, a publicly deposited, high-resolution structure confirming the binding mode of the para-ethoxy substituent is unique to this compound within its closest analog series in the primary study [2]. This provides an explicit structural basis for its inhibitory activity.
| Evidence Dimension | Structural Validation of Target Engagement |
|---|---|
| Target Compound Data | Co-crystal structure with human TNKS2 catalytic domain solved at 1.50 Å (PDB 5NVE). Reveals binding mode of 4-ethoxyphenyl group. |
| Comparator Or Baseline | Other 2-PQs in the study (e.g., compounds 30, 32, 33) were profiled in biochemical and cellular assays but do not have corresponding published co-crystal structures in the same study. |
| Quantified Difference | Structural vs. non-structural binding evidence. The structure provides atomic-level detail for the 4-ethoxyphenyl group's interaction with TNKS2, which is absent for comparator compounds. |
| Conditions | X-ray diffraction; TNKS2 catalytic domain (residues 952–1161). |
Why This Matters
For procurement, this co-crystal structure is not a prediction but a definitive experimental result, providing the highest-level proof of specific target binding that reduces risk in assay development and enables rational SAR studies.
- [1] RCSB PDB. (2017). Crystal structure of TNKS2 in complex with 2-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one. PDB ID: 5NVE. View Source
- [2] Nkizinkiko, Y., et al. (2018). Scientific Reports, 8, 1680. The article describes a series of 2-PQs, but only the 4-ethoxy derivative (as a racemic mixture) has a corresponding deposited TNKS2 co-crystal structure. View Source
